- Preparation of Rho-associated protein kinase inhibitor, World Intellectual Property Organization, , ,

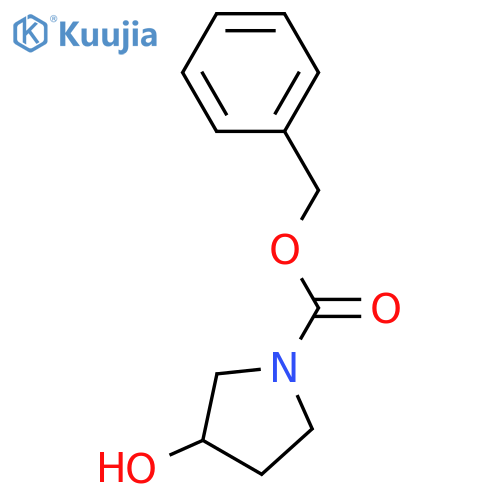

Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)

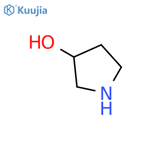

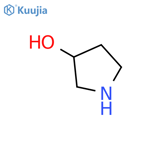

ベンジル3-ヒドロキシピロリジン-1-カルボキシレートは、ピロリジン骨格にヒドロキシル基とカルバメート保護基を有する有機化合物です。分子式C12H15NO3、分子量221.25 g/molの白色~淡黄色結晶性固体で、エタノールやジクロロメタンに可溶です。本化合物の特徴は、1位のベンジルオキシカルボニル(Cbz)基によるアミン保護能と、3位のヒドロキシル基によるさらなる誘導体化の可能性です。医薬品中間体として有用であり、特に不斉合成や生理活性化合物の構築において、立体選択的反応の基質として活用されます。高い純度と安定性を備えており、保護基化学やヘテロ環合成の研究分野で重要な役割を果たします。

95656-88-5 structure

商品名:Benzyl 3-hydroxypyrrolidine-1-carboxylate

Benzyl 3-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxy-1-N-Cbz-pyrrolidine

- BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE

- 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER

- N-CBZ-3-HYDROXYPYRROLIDINE

- 1-Cbz-3-hydroxypyrrolidine

- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester

- 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester

- MBLJFGOKYTZKMH-UHFFFAOYSA-N

- N-(benzyloxycarbonyl)-3-pyrrolidinol

- N-CBZ-3-hydroxy pyrrolidine

- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate

- N-CBZ-3-PYRROLIDINOL

- 1-Cbz-3-hydroxy-pyrrolidine

- 1-Pyrrolidinecarboxylicacid

- Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)

- N-Benzyloxycarbonyl-3-hydroxypyrrolidine

- N-Benzyloxycarbonyl-3-pyrrolidinol

- PB17468

- SY002311

- CS-W003459

- SY002310

- (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

- FS-2447

- benzyl3-hydroxypyrrolidine-1-carboxylate

- AKOS012214203

- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #

- SCHEMBL492951

- 95656-88-5

- DB-024709

- 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester

- AC-2599

- (racemic)-N-carbobenzyloxy-3-pyrrolidinol

- PB13059

- MFCD08061949

- EN300-202981

- DTXSID30913871

- PB23556

- 1-benzyloxycarbonyl-3-hydroxypyrrolidine

- SY002312

- J-524163

- MFCD07368258

- Benzyl 3-hydroxypyrrolidine-1-carboxylate

-

- MDL: MFCD08061949

- インチ: 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2

- InChIKey: MBLJFGOKYTZKMH-UHFFFAOYSA-N

- ほほえんだ: O=C(N1CC(O)CC1)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 221.10519334g/mol

- どういたいしつりょう: 221.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 370.7°C at 760 mmHg

- フラッシュポイント: 178℃

- 屈折率: 1.589

- PSA: 49.77000

- LogP: 1.32770

- じょうきあつ: No data available

Benzyl 3-hydroxypyrrolidine-1-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P280;P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:2-8 °C

Benzyl 3-hydroxypyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109216-10g |

benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95%+ | 10g |

$74 | 2024-07-18 | |

| eNovation Chemicals LLC | D404042-25g |

3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester |

95656-88-5 | 97% | 25g |

$600 | 2024-06-05 | |

| Ambeed | A119384-1g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 1g |

$8.0 | 2025-02-26 | |

| Chemenu | CM109216-100g |

benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95%+ | 100g |

$498 | 2024-07-18 | |

| Ambeed | A119384-100g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 100g |

$415.0 | 2025-02-26 | |

| eNovation Chemicals LLC | D500919-10g |

N-Cbz-3-Hydroxypyrrolidine |

95656-88-5 | 97% | 10g |

$160 | 2024-05-24 | |

| Ambeed | A119384-5g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 5g |

$35.0 | 2025-02-26 | |

| Ambeed | A119384-10g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 10g |

$62.0 | 2025-02-26 | |

| Ambeed | A119384-25g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 25g |

$115.0 | 2025-02-26 | |

| TRC | B535218-2.5g |

Benzyl 3-Hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 2.5g |

$ 58.00 | 2023-04-18 |

Benzyl 3-hydroxypyrrolidine-1-carboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 2 h, rt

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organisms, Journal of Medicinal Chemistry, 1992, 35(8), 1392-8

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

リファレンス

- Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt

リファレンス

- Substituted pyridines as inhibitors of DNMT1 and their preparation, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt

リファレンス

- Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials., World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, 0 °C → rt

1.2 Reagents: Sodium bicarbonate

1.2 Reagents: Sodium bicarbonate

リファレンス

- Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases, China, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillation, Journal of Medicinal Chemistry, 2007, 50(12), 2818-2841

合成方法 9

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 10 min, 0 °C

1.2 60 min, 0 °C

1.2 60 min, 0 °C

リファレンス

- Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors, United States, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

リファレンス

- Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase, United States, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt

リファレンス

- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 16 h, rt

リファレンス

- Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; rt; < 5 °C; 5 h, 25 °C

リファレンス

- Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activity, European Journal of Medicinal Chemistry, 2019, 178, 782-801

合成方法 14

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof, United States, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C → 0 °C; 10 min, 0 °C

1.2 60 min, 0 °C

1.2 60 min, 0 °C

リファレンス

- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,

合成方法 16

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 20 h, rt

リファレンス

- Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C

1.2 45 min, 0 °C; 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8

1.2 45 min, 0 °C; 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8

リファレンス

- Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min

リファレンス

- Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials., United States, , ,

Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials

- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

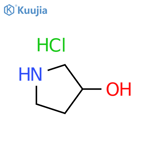

- Pyrrolidin-3-ol

- (3R)-pyrrolidin-3-ol

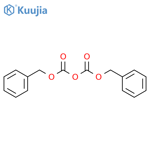

- Dibenzyl Dicarbonate

- pyrrolidin-3-ol;hydrochloride

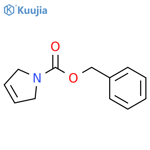

- Benzyl 3-oxopyrrolidine-1-carboxylate

Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products

Benzyl 3-hydroxypyrrolidine-1-carboxylate 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate) 関連製品

- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

清らかである:99%

はかる:100g

価格 ($):374.0

atkchemica

(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ